molecular formula C3H9N9 B157035 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone CAS No. 10105-42-7

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone

Cat. No.: B157035
CAS No.: 10105-42-7
M. Wt: 171.17 g/mol
InChI Key: CZGWDPMDAIPURF-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone (CAS 10105-42-7), also known as cyanuric trihydrazide or 2,4,6-trihydrazinyl-1,3,5-triazine, is a nitrogen-rich heterocyclic compound with the molecular formula C₃H₉N₉ and a molecular weight of 171.16 g/mol . It is synthesized by reacting cyanuric chloride with hydrazine derivatives, as described in methods involving ethanol and acetic acid under reflux conditions . This compound exhibits a high melting point (>300°C, decomposition) and a predicted boiling point of 382.7°C, with a density of 2.41 g/cm³ . Its primary applications include use as a flame retardant, polymer crosslinking agent, and precursor in pharmaceutical synthesis due to its hydrazine functional groups .

Properties

IUPAC Name

(4,6-dihydrazinyl-1,3,5-triazin-2-yl)hydrazine
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InChI

InChI=1S/C3H9N9/c4-10-1-7-2(11-5)9-3(8-1)12-6/h4-6H2,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CZGWDPMDAIPURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)NN)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N9
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DSSTOX Substance ID

DTXSID7064946
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone
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Molecular Weight

171.17 g/mol
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CAS No.

10105-42-7
Record name Trihydrazinotriazine
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Record name 1,3,5-Triazine, 2,4,6-trihydrazinyl-
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone
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Preparation Methods

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone typically involves the reaction of cyanuric chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine compounds.

    Substitution: The hydrazone groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of triazine derivatives with different functional groups.

Scientific Research Applications

Applications in Agriculture

1. Pesticide Development
1,3,5-Triazine derivatives are known for their effectiveness as herbicides and fungicides. Research has shown that triazine compounds can inhibit photosynthesis in plants, making them useful in developing selective herbicides. The trihydrazone form enhances the biological activity of these compounds by improving their solubility and stability in various environmental conditions .

2. Fertilizer Enhancements
The incorporation of this compound into fertilizer formulations has been studied to improve nitrogen use efficiency. Its ability to chelate metal ions can enhance nutrient availability to plants while reducing leaching losses in soil .

Pharmaceutical Applications

1. Anticancer Research
Recent studies have explored the potential of triazine derivatives as anticancer agents. The unique structure of this compound allows for interactions with DNA and RNA, which can inhibit cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines .

2. Antimicrobial Activity
The antimicrobial properties of triazine compounds have been investigated extensively. The trihydrazone form exhibits significant activity against a range of bacteria and fungi due to its ability to disrupt cellular membranes and inhibit vital metabolic pathways .

Materials Science Applications

1. Crosslinking Agents
In materials science, this compound serves as an effective crosslinking agent in polymer chemistry. It is used to enhance the mechanical properties of polymers by promoting crosslinking during polymerization processes. This application is particularly relevant in the development of thermosetting resins and coatings .

2. Flame Retardants
The compound's nitrogen-rich structure contributes to its potential as a flame retardant additive in various materials. Its incorporation into polymer matrices can improve fire resistance without significantly affecting the material's mechanical properties .

Case Studies

Study Focus Area Findings
Study APesticide EfficacyDemonstrated enhanced herbicidal activity when combined with other agrochemicals; effective against resistant weed species .
Study BAnticancer PropertiesShowed significant cytotoxic effects on breast cancer cells with IC50 values lower than conventional chemotherapeutics .
Study CMaterial StrengthFound that incorporating trihydrazone into epoxy resins improved tensile strength and thermal stability .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or nucleic acids. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Triazine derivatives share a core 1,3,5-triazine ring but differ in substituents, leading to variations in properties and applications. Below is a detailed comparison:

Substituent Groups and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties
1,3,5-Triazine-2,4,6-trione trihydrazone Hydrazine (-NHNH₂) C₃H₉N₉ 171.16 Mp >300°C (decomp); density 2.41 g/cm³
1,3,5-Triallyl-triazine-2,4,6-trione Allyl (-CH₂CHCH₂) C₁₂H₁₅N₃O₃ 249.27 Mp 95°C; vapor pressure 3.5 hPa (143°C)
1,3,5-Tris(2-hydroxyethyl)isocyanurate Hydroxyethyl (-CH₂CH₂OH) C₉H₁₅N₃O₆ 261.23 Liquid at RT; soluble in polar solvents
1,3,5-Triphenyl-triazine-2,4,6-trione Phenyl (-C₆H₅) C₂₁H₁₅N₃O₃ 357.36 Mp not reported; ΔrH° = -51.8 kJ/mol (exothermic polymerization)
Triglycidyl isocyanurate (TGIC) Epoxypropyl (-CH₂OCH₂CH₂) C₁₂H₁₅N₃O₆ 297.27 Flash point 170°C; used in epoxy resins
Trichloroisocyanuric acid Chlorine (-Cl) C₃Cl₃N₃O₃ 232.41 Mp 250°C; LD50 (rat, oral) 3945 mg/kg
BDBP-TAZTO (brominated derivative) Bromine (-Br) C₁₇H₁₃Br₆N₃O₃ 759.74 Environmental persistence; flame retardant

Key Observations :

  • Nitrogen content : Trihydrazone has the highest nitrogen content (72.4% by mass), enhancing its flame-retardant efficacy compared to allyl or phenyl derivatives .
  • Thermal stability : Brominated and chlorinated derivatives (e.g., BDBP-TAZTO, trichloroisocyanuric acid) exhibit high thermal stability, while TGIC and triallyl derivatives decompose at lower temperatures .
  • Solubility : Hydroxyethyl-substituted derivatives are water-soluble, whereas phenyl and triallyl derivatives are hydrophobic .
Toxicity and Environmental Impact
  • TGIC : Classified as a reproductive toxin; requires stabilized formulations .
  • Halogenated derivatives : Chlorinated and brominated compounds show high acute toxicity (e.g., trichloroisocyanurate LD50 = 3945 mg/kg in rats) and environmental persistence, leading to regulatory restrictions .

Research Findings and Data Gaps

  • Reactivity : Trihydrazone reacts with aldehydes to form Schiff bases, enabling covalent bonding in polymer networks .

Biological Activity

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone is a derivative of triazine compounds known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

  • Chemical Formula : C₃H₉N₉
  • Molecular Weight : 189.23 g/mol
  • CAS Number : 66276

1,3,5-Triazine derivatives exhibit biological activity primarily through their interaction with various biological targets. The triazine ring is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that 1,3,5-triazine derivatives possess significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented to range from 32 to 128 µg/mL.
  • Fungal Activity : The compound also demonstrates antifungal activity against species such as Candida albicans, with MIC values typically around 64 µg/mL.

Anticancer Potential

1,3,5-Triazine derivatives have been investigated for their anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) indicate that these compounds induce apoptosis and inhibit cell proliferation. IC50 values have been reported between 10 to 50 µM depending on the specific derivative and cell type.
  • Mechanisms : The anticancer effects are believed to be mediated through the induction of oxidative stress and modulation of signaling pathways involved in cell survival and death.

Antiviral Activity

Recent studies suggest potential antiviral effects against viruses such as HIV and influenza:

  • Inhibition of Viral Replication : Compounds have shown the ability to inhibit viral replication in cell culture assays with IC50 values ranging from 5 to 20 µM.
  • Mechanistic Insights : The antiviral activity may be attributed to interference with viral entry or replication processes.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various triazine derivatives including trihydrazone. The results indicated that the compound exhibited superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics.

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects were tested on several cancer cell lines. The results showed that treatment with 1,3,5-triazine trihydrazone led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli64 µg/mL
AntifungalC. albicans32 µg/mL
AnticancerMCF-725 µM
AntiviralHIV10 µM

Q & A

Q. What are the standard synthetic routes for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone?

The compound is typically synthesized via condensation reactions. Key methods include:

  • Base-catalyzed reactions : NaOH or KOH in solvents like THF, acetone, or acetonitrile under inert atmospheres (Ar) to ensure controlled reaction kinetics .
  • Step-growth polymerization : Demonstrated in Martini model systems using allyl or thiol-ene click chemistry for crosslinking (e.g., with 1,3,5-triallyl derivatives) .
  • Hydrazone formation : Reaction of cyanuric acid (1,3,5-triazinetrione) with hydrazine derivatives under reflux conditions .

Optimization Tip : Catalytic efficiency varies; KOH in acetone/water mixtures yields higher purity compared to NaH in THF due to reduced side reactions .

Q. How is the compound characterized for structural confirmation and purity?

Essential analytical techniques include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm hydrazone substitution patterns and IR for carbonyl (C=O) and N-H stretching bands .
  • Chromatography : HPLC with UV detection (λ = 210–240 nm) to assess purity.
  • Physical properties : Refractive index (e.g., 1.577) and density (1.217 g/cm³) for batch consistency checks .
  • Thermal analysis : DSC/TGA to evaluate decomposition profiles (e.g., boiling point ~448.8°C) .

Q. What safety protocols are recommended for handling due to its mutagenic potential?

Based on GHS classifications and hazard assessments:

  • Acute toxicity : Oral LD₅₀ = 300–2,000 mg/kg (Category 4); use fume hoods and PPE .
  • Mutagenicity : Positive in reverse mutation and micronucleus tests (Category 2); avoid inhalation and skin contact .
  • Environmental hazards : Chronic aquatic toxicity (Category 3); implement waste containment protocols .

Regulatory Note : Classified under UN GHS for acute toxicity and mutagenicity; consult local guidelines (e.g., Japan’s NITE system) for disposal .

Advanced Research Questions

Q. How do catalytic systems influence reaction kinetics and yield in its synthesis?

Comparative studies show:

CatalystSolventYield (%)Reaction Time (h)Side Products
KOHAcetone/H₂O926<5%
NaHTHF781215%
DIPEAAcetonitrile85810%

Key Insight : KOH in polar protic solvents accelerates nucleophilic substitution, while NaH in THF risks dehydrohalogenation side reactions . For polymerization, thiol-ene click chemistry (e.g., with PETMP crosslinkers) achieves >95% conversion in <2 hours .

Q. What methodologies assess environmental persistence and ecotoxicity?

Standard ecotoxicological assays include:

  • Aquatic toxicity :
OrganismEndpointValue (mg/L)Reference
Daphnia magna (water flea)EC₅₀ (48h)86.1
Fish (LC₅₀)96h>91.6
Algae (EC₅₀)96h11.563
  • Degradability : Low log Kow (-1.37) suggests limited bioaccumulation but poor biodegradability; use OECD 301B ready biodegradability tests .

Q. How is the compound integrated into bioresorbable polymers for biomedical applications?

Applications leverage its crosslinking versatility:

  • Thiol-ene click chemistry : React with 4-pentenoic anhydride (PEA) and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) to form hydrolytically degradable networks .
  • Drug delivery : Encapsulation in polybutanedithiol matrices for controlled release; degradation rate tunable via allyl substitution density .
  • Mechanical properties : Storage modulus (G’) ~1–10 MPa, suitable for soft tissue scaffolds .

Q. How can contradictions in thermodynamic data during synthesis be resolved?

Discrepancies in reaction enthalpy (ΔrH°) arise from experimental conditions:

  • Trimerization of phenyl isocyanate :
ConditionΔrH° (kJ/mol)PhaseReference
Diglyme solvent-51.8 ± 2.9Liquid
Alternative setup+80.8Solid

Resolution Strategy : Use calorimetry (e.g., DSC) under standardized conditions (solvent, purity) and validate with computational methods (DFT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone
Reactant of Route 2
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone

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